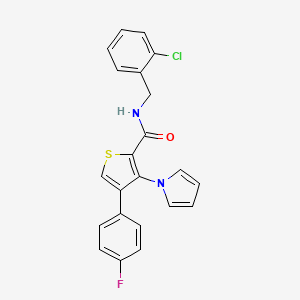

N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrrole moiety, and substituted benzyl and phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClFN2OS/c23-19-6-2-1-5-16(19)13-25-22(27)21-20(26-11-3-4-12-26)18(14-28-21)15-7-9-17(24)10-8-15/h1-12,14H,13H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNFLHALRRVBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Pyrrole Moiety: The pyrrole group is introduced via a condensation reaction with an appropriate amine.

Substitution Reactions: The 2-chlorobenzyl and 4-fluorophenyl groups are attached through nucleophilic substitution reactions.

Final Coupling: The carboxamide group is formed by coupling the intermediate with a carboxylic acid derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Halogen atoms in the benzyl and phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound has been studied for its potential biological activities, particularly:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit promising antimicrobial properties against various bacterial strains and fungi. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties: Preliminary investigations suggest that it may possess anticancer activity, particularly against specific cancer cell lines such as breast adenocarcinoma (MCF7). The mechanism involves interaction with cellular targets that modulate growth and proliferation.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating infections and cancer.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: shares similarities with other thiophene-based compounds, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C19H16ClFN4S

- Molecular Weight : 366.87 g/mol

- CAS Number : Not specifically listed in the search results.

The compound features a thiophene core linked to a pyrrole moiety, which is known to enhance biological activity through various mechanisms. Pyrrole derivatives have been shown to exhibit antimicrobial and anticancer properties by interacting with specific biological targets such as enzymes and receptors involved in cell proliferation and survival.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant efficacy against various viral strains:

These values suggest that modifications in the chemical structure can lead to enhanced antiviral properties.

Antibacterial Activity

Pyrrole-based compounds have shown promising antibacterial activity. For example, related derivatives have been tested against Staphylococcus aureus and Escherichia coli, yielding Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL:

These findings indicate that the compound may possess significant antibacterial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation:

These results suggest that this compound could serve as a lead for the development of new anticancer therapies.

Case Studies

- Antiviral Efficacy : A study evaluated a series of pyrrole derivatives against HCV, revealing that modifications in substituents significantly impacted antiviral activity, with some compounds achieving an EC50 as low as 6.7 μM, indicating their potential as therapeutic agents against viral infections.

- Antibacterial Screening : In vitro testing of pyrrole benzamide derivatives revealed strong activity against resistant strains of bacteria, showcasing their promise in treating bacterial infections where traditional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.